t-Butyl methylmalonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl methylmalonate, with the chemical formula C10H18O4, is an organic compound widely used in various fields of chemistry and industry. It is a colorless liquid that can dissolve in anhydrous alcohol and organic solvents such as ethers. The compound is relatively stable at room temperature but should be kept away from strong oxidants and high temperatures .
Vorbereitungsmethoden
tert-Butyl methylmalonate can be synthesized by reacting malonic acid diester with methanol under acidic conditions. This reaction generates terthis compound as the primary product . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
tert-Butyl methylmalonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include alkyl halides, bases like sodium hydride, and catalysts such as palladium. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl methylmalonate has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a building block for the synthesis of various drugs and therapeutic agents.
Industry: terthis compound is used in the production of paints, solvents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl methylmalonate involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl methylmalonate can be compared with other similar compounds such as:
Dimethyl malonate: Similar in structure but lacks the tert-butyl group, making it less bulky and more reactive in certain reactions.
Diethyl malonate: Another similar compound with ethyl groups instead of tert-butyl, used in similar applications but with different reactivity and properties.
Mono-tert-butyl malonate: Contains only one tert-butyl group, offering different reactivity and applications compared to terthis compound.
The uniqueness of terthis compound lies in its specific structure, which provides a balance between reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Eigenschaften
Molekularformel |
C8H13O4- |
---|---|
Molekulargewicht |
173.19 g/mol |
IUPAC-Name |
2-methyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate |
InChI |
InChI=1S/C8H14O4/c1-5(6(9)10)7(11)12-8(2,3)4/h5H,1-4H3,(H,9,10)/p-1 |
InChI-Schlüssel |
IDARKWFFLKAWQP-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(=O)[O-])C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.